N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.
Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other aromatic functionalization techniques.
Attachment of the thiophen-3-ylmethyl group: This could be done via nucleophilic substitution or coupling reactions.
Formation of the propanamide backbone: This step usually involves amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions could target the amide group or other functional groups.
Substitution: The aromatic rings (fluorophenyl and thiophenyl) might undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide
- N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)propanamide
- N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)butanamide
Uniqueness
The uniqueness of N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBBYAFWHPQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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